4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound is characterized by the presence of a phenolic group and a 3-methyl-1,2,4-oxadiazole moiety, contributing to its unique chemical properties and potential biological activities. The synthesis and application of oxadiazole derivatives have garnered interest due to their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.
The compound can be synthesized from various precursors, including 4-chlorophenol and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. These precursors undergo specific reactions under controlled conditions to yield the target compound.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is classified under:
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction between 4-chlorophenol and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
The molecular structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol features:
Key structural data includes:
The compound exhibits resonance stabilization due to the aromatic nature of the phenolic group combined with the electron-withdrawing characteristics of the oxadiazole ring.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol can participate in various chemical reactions:
The reactivity of this compound can be attributed to the presence of both electron-rich (phenolic) and electron-poor (oxadiazole) sites that facilitate diverse chemical transformations.
The mechanism of action for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol involves its interaction with biological targets:
Research indicates that compounds with an oxadiazole moiety exhibit anti-infective properties by disrupting bacterial cell wall integrity, leading to cell lysis.
Key physical properties include:
Chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into stability and thermal behavior.
The applications of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol span various fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly eight decades despite its intriguing structure [3] [5]. Its journey into medicinal chemistry accelerated in the mid-20th century when researchers recognized its potential as a bioisostere for ester and amide functionalities. This period witnessed the introduction of Oxolamine in the 1960s, a first-in-class drug containing the 1,2,4-oxadiazole ring, which was marketed as a cough suppressant [3]. The subsequent decades saw strategic exploitation of this scaffold, leading to FDA-approved drugs including:
A pivotal discovery occurred in 2011 with the isolation of phidianidines A and B from the marine mollusk Phidiana militaris, marking the first identification of naturally occurring 1,2,4-oxadiazoles [3] [5]. These indole alkaloids demonstrated potent in vitro cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and selective agonism against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), validating the scaffold's biological relevance [3]. Scientific publications focusing on medicinal applications of 1,2,4-oxadiazoles have doubled in the past fifteen years, reflecting growing interest in their therapeutic potential [3].
Table 1: Historical Development of 1,2,4-Oxadiazoles in Medicinal Chemistry
Time Period | Key Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial chemical characterization |
1960s | Introduction of Oxolamine | First therapeutic agent containing 1,2,4-oxadiazole core |
1980s-2000s | Development of Pleconaril, Fasiplon, Ataluren | Expansion into multiple therapeutic areas (antiviral, anxiolytic, genetic disorders) |
2011 | Isolation of Phidianidines A & B | Discovery of natural products containing 1,2,4-oxadiazole scaffold |
2015-Present | Doubling of research publications | Rapid expansion in medicinal chemistry applications |
The 3-methyl-1,2,4-oxadiazol-5-yl group represents a pharmaceutically optimized subunit within the oxadiazole family. Its significance stems from a confluence of electronic, steric, and metabolic properties. Unlike its isomer 1,3,4-oxadiazole, which exhibits significant aromaticity, UV spectral analysis (λmax ≈ 245-276 nm) reveals that 1,2,4-oxadiazoles behave more like conjugated dienes than aromatic systems [5]. This electronic configuration enhances their versatility in molecular interactions.
The methyl group at the 3-position provides distinct advantages:
Computational analyses demonstrate that the 3-methyl-1,2,4-oxadiazol-5-yl group serves as an excellent ester bioisostere due to isosteric resemblance and superior hydrolytic stability under physiological conditions (t1/2 > 24 hours at pH 7.4) [1] [6]. This property is crucial for oral drug bioavailability. Molecular docking studies reveal that the methyl group fills hydrophobic pockets in target proteins while the oxadiazole oxygen forms key hydrogen bonds with residues like Ser530 in cyclooxygenase-2 (COX-2) and Lys48 in sirtuin enzymes [1] [9].
Table 2: Comparative Properties of Oxadiazole Substituents
Property | 3-Methyl-1,2,4-oxadiazol-5-yl | 1,3,4-Oxadiazol-2-yl | Unsubstituted 1,2,4-Oxadiazol-5-yl |
---|---|---|---|
Aromaticity | Low (conjugated diene-like) | High | Low |
logP (Avg) | 1.8 ± 0.3 | 1.2 ± 0.4 | 1.0 ± 0.3 |
Metabolic Stability (t1/2) | >24 hours | ~12 hours | ~6 hours |
H-Bond Acceptor Capacity | Strong (2 primary sites) | Moderate (2 primary sites) | Strong (2 primary sites) |
Common Therapeutic Applications | Antimicrobials, CNS agents, Anticancer | Antibacterials, Herbicides | Limited due to instability |
The strategic incorporation of a phenolic group (-C6H4OH) into heterocyclic frameworks like the 3-methyl-1,2,4-oxadiazol-5-yl scaffold addresses multiple pharmacological objectives. Phenolic derivatives exhibit enhanced target binding through dual mechanisms:
Positional isomerism significantly impacts bioactivity. Comparative studies of phenolic oxadiazoles reveal that:
Structure-Activity Relationship (SAR) studies demonstrate that phenolic derivatives enable molecular diversification through:
In antimicrobial applications, phenolic oxadiazoles disrupt bacterial cell wall biosynthesis by targeting penicillin-binding proteins (PBPs) and DNA gyrase ATP-binding sites. Compound 18f (structurally analogous to phenolic oxadiazoles) exhibited IC50 = 1.2 μM against E. coli DNA gyrase through hydrogen bonding with key residues (Asp73, Ala47) and π-stacking with the purine base of ATP [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1